molecular formula C6BrF13O3 B13402712 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane

1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane

Cat. No.: B13402712
M. Wt: 446.95 g/mol
InChI Key: NVEZAPBLDWADHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane is a complex fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, a bromo group, and a peroxy linkage, making it a unique and potentially useful compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane typically involves multiple steps, starting from simpler fluorinated precursors. The key steps include:

    Formation of the bromo(difluoro)methoxy intermediate: This can be achieved by reacting a difluoromethoxy compound with a brominating agent under controlled conditions.

    Introduction of the tetrafluoro-ethyl group: This step involves the reaction of the bromo(difluoro)methoxy intermediate with a tetrafluoro-ethylating agent.

    Formation of the peroxy linkage:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane can undergo various types of chemical reactions, including:

    Oxidation: The peroxy group can participate in oxidation reactions, potentially forming various oxidized products.

    Reduction: The compound can be reduced under specific conditions, leading to the cleavage of the peroxy linkage and formation of reduced products.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can lead to a wide range of substituted products.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique structure may make it useful in studying the effects of fluorinated compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism by which 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane exerts its effects depends on the specific application. In general, the compound’s reactivity is influenced by the presence of the peroxy group, which can participate in various redox reactions. The fluorine atoms contribute to the compound’s stability and reactivity, while the bromo group can act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A simpler fluorinated compound with similar thermal and chemical stability.

    2-Bromo-1,1,1,2,3,3,3-heptafluoropropane: A related compound with a bromo group and multiple fluorine atoms.

    Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-: Another fluorinated compound with a similar structure.

Uniqueness

1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane is unique due to the combination of its peroxy linkage, multiple fluorine atoms, and bromo group. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6BrF13O3

Molecular Weight

446.95 g/mol

IUPAC Name

1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethyl]peroxy-1,1,2,2,3,3,3-heptafluoropropane

InChI

InChI=1S/C6BrF13O3/c7-6(19,20)21-4(15,16)5(17,18)23-22-3(13,14)1(8,9)2(10,11)12

InChI Key

NVEZAPBLDWADHV-UHFFFAOYSA-N

Canonical SMILES

C(C(OOC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.